![molecular formula C9H19NO B3229000 2-[(Cyclohexylmethyl)amino]ethan-1-ol CAS No. 127403-95-6](/img/structure/B3229000.png)
2-[(Cyclohexylmethyl)amino]ethan-1-ol
Overview
Description
“2-[(Cyclohexylmethyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 127403-95-6 . It has a molecular weight of 157.26 . The IUPAC name for this compound is 2-[(cyclohexylmethyl)amino]ethanol . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(Cyclohexylmethyl)amino]ethan-1-ol” is 1S/C9H19NO/c11-7-6-10-8-9-4-2-1-3-5-9/h9-11H,1-8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-[(Cyclohexylmethyl)amino]ethan-1-ol” is a powder that is stored at room temperature . It has a molecular weight of 157.26 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- Solvent-Free Synthesis and Crystal Structures : 2-[(Cyclohexylmethyl)amino]ethan-1-ol has been involved in the solvent-free synthesis of symmetrical amino alcohols via the ring opening of cyclohexene oxide, showcasing efficient synthesis methodologies (Hakimi et al., 2013).
Amino-Alcohol Ligands and Metal Ion Complexing
- Amino-Alcohol Ligands in Metal Ion Complexing : Research indicates that similar amino-alcohol compounds show varying degrees of pre-organization for coordinating metal ions, a factor that significantly impacts their ability to form stable complexes (De Sousa et al., 2010).
Catalytic Applications
- Catalytic Synthesis of Quinoline and Indole Esters : 2-[(Cyclohexylmethyl)amino]ethan-1-ol derivatives have been used in palladium-catalyzed carbonylation reactions, demonstrating their utility in the synthesis of important organic compounds (Gabriele et al., 2008).
Molecular Recognition
- Molecular Recognition through Chiral Solvating Agents : Optically pure derivatives of 2-[(Cyclohexylmethyl)amino]ethan-1-ol have been used as chiral solvating agents for molecular recognition, indicating their potential in analytical chemistry (Khanvilkar & Bedekar, 2018).
Synthesis of Amino Alcohols
- Synthesis of Amino Alcohols : Research into the synthesis of various amino alcohols, including those similar to 2-[(Cyclohexylmethyl)amino]ethan-1-ol, highlights the expanding repertoire of chemical synthesis methods (Sadigov et al., 2020).
Structural and Stability Analysis of Complexes
- Structural Analysis of Ni(II) Complexes : Studies on Ni(II) complexes with amino alcohol ligands, similar to 2-[(Cyclohexylmethyl)amino]ethan-1-ol, provide insights into the nature of metal-ligand bonding and stability factors (Varadwaj et al., 2011).
Ligands in Asymmetric Catalysis
- Ligands in Asymmetric Catalysis : Research has explored the use of 2-aminocyclohexanol derivatives, related to 2-[(Cyclohexylmethyl)amino]ethan-1-ol, as ligands in asymmetric catalysis, demonstrating their significant role in the synthesis of chiral compounds (Schiffers et al., 2006).
Safety and Hazards
The compound has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(cyclohexylmethylamino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-7-6-10-8-9-4-2-1-3-5-9/h9-11H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRYXOXPZBAGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclohexylmethyl)amino]ethan-1-ol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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